molecular formula C16H13ClN2O2S B2642903 5-chloro-N-(2-ethoxyquinolin-8-yl)thiophene-2-carboxamide CAS No. 1251578-32-1

5-chloro-N-(2-ethoxyquinolin-8-yl)thiophene-2-carboxamide

Cat. No.: B2642903
CAS No.: 1251578-32-1
M. Wt: 332.8
InChI Key: MJVRDXPNXFKQGU-UHFFFAOYSA-N
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Description

5-chloro-N-(2-ethoxyquinolin-8-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry

Chemical Reactions Analysis

5-chloro-N-(2-ethoxyquinolin-8-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-ethoxyquinolin-8-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as an antitubercular agent, it may inhibit key enzymes or pathways essential for the survival of Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar compounds to 5-chloro-N-(2-ethoxyquinolin-8-yl)thiophene-2-carboxamide include other thiophene derivatives and quinoline-based compounds. Some examples are:

Properties

IUPAC Name

5-chloro-N-(2-ethoxyquinolin-8-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-2-21-14-9-6-10-4-3-5-11(15(10)19-14)18-16(20)12-7-8-13(17)22-12/h3-9H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVRDXPNXFKQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(S3)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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